molecular formula C16H16N2O2 B5341086 (E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one

(E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one

Cat. No.: B5341086
M. Wt: 268.31 g/mol
InChI Key: WXNFRGCWDWNOFR-JXMROGBWSA-N
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Description

(E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one is an organic compound that features a conjugated system with both aromatic and heteroaromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and 1-oxidopyridin-1-ium-3-ylacetone.

    Condensation Reaction: The key step is a condensation reaction between the aldehyde and the ketone, often facilitated by a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its conjugated system makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its electronic properties.

Mechanism of Action

The mechanism by which (E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated system allows for electron delocalization, which can influence its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one: Similar structure but lacks the pyridin-1-ium moiety.

    (E)-3-[4-(dimethylamino)phenyl]-1-(pyridin-3-yl)prop-2-en-1-one: Similar but without the oxidized pyridin-1-ium group.

Uniqueness

The presence of the 1-oxidopyridin-1-ium group in (E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one distinguishes it from other similar compounds, potentially enhancing its reactivity and binding properties.

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(1-oxidopyridin-1-ium-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17(2)15-8-5-13(6-9-15)7-10-16(19)14-4-3-11-18(20)12-14/h3-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNFRGCWDWNOFR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=C[N+](=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C[N+](=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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